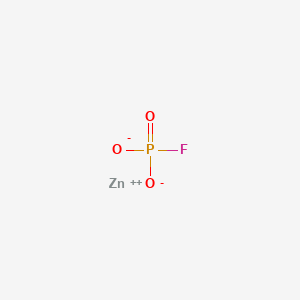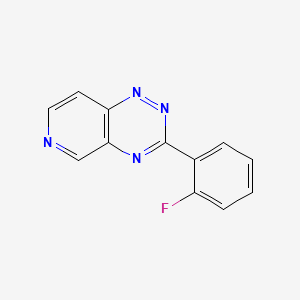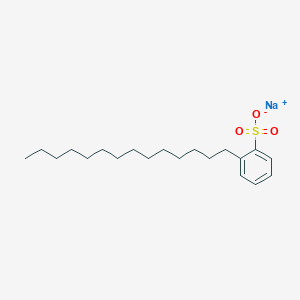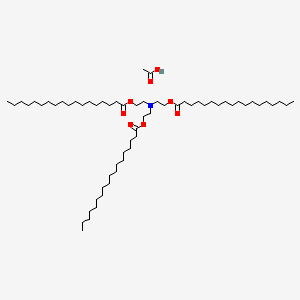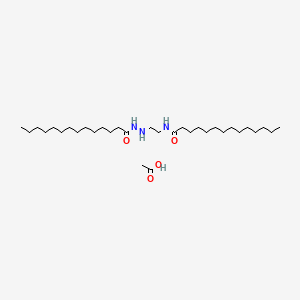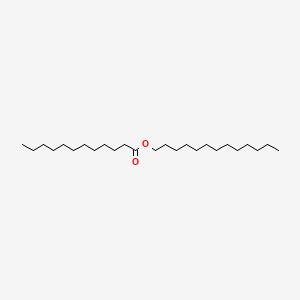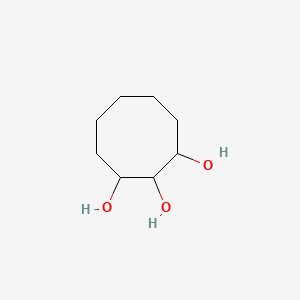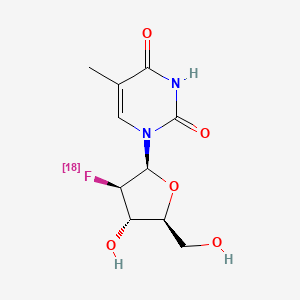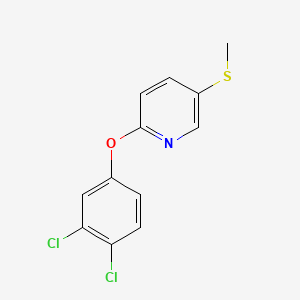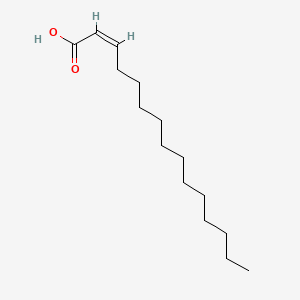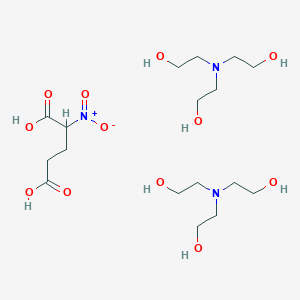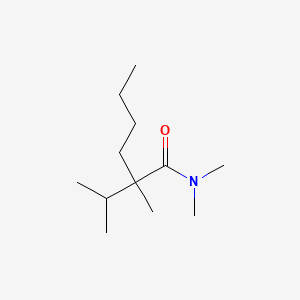
1-Dodecanol, 2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanol, 2-bromo- is an organic compound that belongs to the class of primary alcohols. It is characterized by the presence of a bromine atom attached to the second carbon of the dodecanol chain. This compound is also known as 12-bromo-1-dodecanol and has the molecular formula C12H25BrO. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecanol, 2-bromo- can be synthesized through the bromination of 1-dodecanol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods: In industrial settings, the production of 1-dodecanol, 2-bromo- may involve the use of large-scale bromination reactors where 1-dodecanol is treated with bromine or brominating agents under optimized conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecanol, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols to form different derivatives.
Oxidation Reactions: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form 1-dodecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 1-dodecanol derivatives with different functional groups.
Oxidation: 1-dodecanal or dodecanoic acid.
Reduction: 1-dodecanol.
Applications De Recherche Scientifique
1-Dodecanol, 2-bromo- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and polymers.
Biology: Employed in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-dodecanol, 2-bromo- involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can affect the compound’s solubility, reactivity, and biological activity.
Comparaison Avec Des Composés Similaires
1-Dodecanol: A primary alcohol with the molecular formula C12H26O, lacking the bromine atom.
2-Bromo-1-tetradecanol: A similar compound with a longer carbon chain.
1-Bromo-2-dodecane: A brominated dodecane without the hydroxyl group.
Uniqueness: 1-Dodecanol, 2-bromo- is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its amphiphilic nature makes it valuable in studies involving lipid interactions and membrane dynamics.
Propriétés
Numéro CAS |
56804-71-8 |
|---|---|
Formule moléculaire |
C12H25BrO |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
2-bromododecan-1-ol |
InChI |
InChI=1S/C12H25BrO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11H2,1H3 |
Clé InChI |
AAWIVICFKOFENR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


